2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
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Overview
Description
The compound is a derivative of 1,3,5-triazine . It is part of a class of compounds that have been investigated for their biological activity . The compound’s structure was confirmed by IR, NMR, and high-resolution mass spectra, as well as by single crystal X-ray diffraction .
Synthesis Analysis
The synthesis of similar 1,3,5-triazine derivatives involves the alkylation of 2-chloro-4,6-dimethoxy-1,3,5-triazine and 2-chloro-4,6-diphenyl-1,3,5-triazine with dithiols in the presence of potassium carbonate . Following this, the 1,3,5-triazine derivatives are reacted with 3-(methanesulfonyl)-1,2,4-triazine to give the final products .Molecular Structure Analysis
The molecular structure of the compound was confirmed by IR, NMR, and high-resolution mass spectra, as well as by single crystal X-ray diffraction .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include alkylation and reaction with 3-(methanesulfonyl)-1,2,4-triazine .Physical And Chemical Properties Analysis
The compound has a molecular formula of C15H10ClFN4O2S and a molecular weight of 364.782 .Scientific Research Applications
One study has reported the synthesis of bioactive pyrimido[1,2-a][1,3,5]triazin-6-ones . The synthesis of pyrimidinylguanidines 4, key intermediates for the desired pyrimido[1,2-a][1,3,5]triazines, was performed via two alternative pathways utilizing the same readily available reagents: cyanoguanidine (1), various amines in form of hydrochlorides and β-keto esters . Some of the tested compounds demonstrated antiproliferative activity against the A549 lung cancer cell line .
One study has reported the synthesis of bioactive pyrimido[1,2-a][1,3,5]triazin-6-ones . The synthesis of pyrimidinylguanidines 4, key intermediates for the desired pyrimido[1,2-a][1,3,5]triazines, was performed via two alternative pathways utilizing the same readily available reagents: cyanoguanidine (1), various amines in form of hydrochlorides and β-keto esters . Some of the tested compounds demonstrated antiproliferative activity against the A549 lung cancer cell line .
Future Directions
properties
IUPAC Name |
2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN4O4S/c18-10-1-4-14-20-16(21-17(24)22(14)8-10)27-9-15(23)19-11-2-3-12-13(7-11)26-6-5-25-12/h1-4,7-8H,5-6,9H2,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGLIYTWGMILWFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NC(=O)N4C=C(C=CC4=N3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide |
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